molecular formula C16H17N7O2 B2371804 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-16-1

3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2371804
CAS RN: 2034424-16-1
M. Wt: 339.359
InChI Key: ATOYAVDTKSCUFP-UHFFFAOYSA-N
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Description

The compound “3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques such as “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These methods allow for the creation of complex structures with high yields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole ring, for example, is a five-membered ring containing two carbon atoms and three nitrogen atoms . The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom . The pyrido[2,3-d]pyrimidin-4(3H)-one group is a fused ring system containing four nitrogen atoms and multiple carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and additions . The piperidine ring can undergo reactions such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .

Scientific Research Applications

Materials Science and Organic Electronics

The electron-deficient nature of this compound makes it intriguing for materials science applications:

Energetic Materials

The compound’s unique structure has implications for energetic materials:

Synthetic Chemistry

The compound serves as a building block for various synthetic transformations:

Cancer Research

The compound’s potential as an anticancer agent has led to studies on its effects in specific cancer cell lines. Researchers evaluate its cytotoxic activity and explore mechanisms of action .

Mechanism of Action

While the specific mechanism of action for this compound is not known, compounds with similar structures have been found to exhibit inhibitory activity against certain enzymes . For example, 1,2,3-triazole analogs have been shown to inhibit the carbonic anhydrase-II enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential applications. For example, given the biological activity of similar compounds, this compound could be investigated for potential medicinal uses .

properties

IUPAC Name

3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-21-9-13(19-20-21)16(25)22-7-4-11(5-8-22)23-10-18-14-12(15(23)24)3-2-6-17-14/h2-3,6,9-11H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOYAVDTKSCUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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